molecular formula C16H15FN2O4S B2373382 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921539-72-2

4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2373382
CAS RN: 921539-72-2
M. Wt: 350.36
InChI Key: DNGSYNWKSKYJFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, MS, 1H NMR, and 13C NMR . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which is attributable for two protons occurred of the methylene protons of N-alkylated compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the cytotoxic evaluation of novel 2-oxoindoline-based acetohydrazides revealed notable cytotoxicity toward three human cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. Indole derivatives, for instance, are known to be crystalline and colorless in nature with specific odors .

Scientific Research Applications

Antimicrobial and Anticancer Evaluations

Compounds structurally related to 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. For example, a series of N-substituted benzenesulfonamide derivatives demonstrated significant antimicrobial effects, with certain derivatives showing efficacy against various microbial strains. These compounds also displayed anticancer activity, with some derivatives being more active than standard drugs against specific cancer cell lines, highlighting their potential in cancer therapy. The structure-activity relationships (SAR) and quantitative structure-activity relationship (QSAR) studies have provided insights into the chemical features contributing to their bioactivities, indicating that lipophilic and topological parameters significantly influence antimicrobial activity (Kumar et al., 2014).

Photodynamic Therapy Applications

Research into novel benzenesulfonamide derivatives has also explored their potential applications in photodynamic therapy (PDT), an emerging treatment modality for cancer. For instance, the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been reported. These compounds exhibit excellent photophysical and photochemical properties, including high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Targets

Benzenesulfonamide derivatives have also been investigated for their inhibitory effects on various enzymes, offering potential therapeutic applications. The inhibition of carbonic anhydrase (CA) isoenzymes by novel sulfonamides has been studied extensively. These inhibitors have shown selectivity towards specific CA isoenzymes, including those associated with tumor cells, suggesting their utility in designing anticancer agents. Additionally, some derivatives have exhibited potent anti-proliferative activity against cancer cell lines, further underscoring their potential in cancer therapy (Eldehna et al., 2017).

Mechanism of Action

Target of Action

The compound “4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide” primarily targets the mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial enzyme involved in cellular processes such as inflammation, cell growth, and apoptosis.

Biochemical Pathways

The compound’s action on MAPK14 affects several biochemical pathways. MAPK14 is involved in the MAPK signaling pathway, which plays a key role in cellular responses to various stimuli, including cytokines, growth factors, and stress. By inhibiting MAPK14, the compound could potentially disrupt these pathways, leading to downstream effects on cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context. In cells where MAPK14 activity contributes to disease states, such as in certain types of cancer or inflammatory diseases, inhibition of MAPK14 by the compound could potentially have therapeutic effects. For example, it could lead to reduced inflammation or slowed tumor growth .

Future Directions

The future directions for “4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could involve further exploration of their therapeutic possibilities. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-2-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(7-11)8-16(20)18-14/h3-7,9,19H,2,8H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGSYNWKSKYJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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